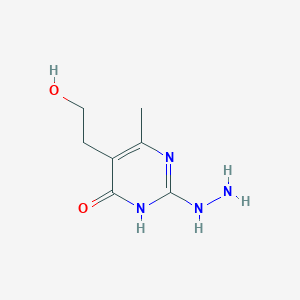![molecular formula C17H25N3O B2604085 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole CAS No. 460707-51-1](/img/structure/B2604085.png)
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as IMBT and is a benzotriazole derivative. This compound has shown promising results in various applications, including material science, pharmaceuticals, and photoprotection.
Wirkmechanismus
IMBT works by absorbing UV radiation and converting it into less harmful energy. It does this by undergoing a photochemical reaction where it absorbs the UV radiation and is excited to a higher energy state. It then dissipates this energy through a series of reactions, ultimately resulting in the release of heat. This process is known as photostabilization.
Biochemical and Physiological Effects
IMBT has been shown to have minimal toxicity and is generally considered safe for use in various applications. In vitro studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMBT is its ability to absorb UV radiation and protect materials from degradation. It is also relatively easy to synthesize and has a high purity yield. However, one limitation is that it may not be effective for all types of materials and may require additional testing to determine its effectiveness.
Zukünftige Richtungen
There are several future directions for research on IMBT. One area of interest is its potential use in the treatment of inflammatory conditions. Further studies are needed to determine its efficacy and safety in this application. Additionally, IMBT may have potential as a photoprotective agent in agricultural applications, such as protecting crops from UV radiation. Further research is needed to determine its effectiveness in this area. Finally, IMBT may have potential as a drug delivery system, and further studies are needed to investigate this application.
Conclusion
In conclusion, 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole is a unique compound with promising applications in various scientific research fields. Its ability to absorb UV radiation and protect materials from degradation makes it a valuable tool in material science and photoprotection. Additionally, its potential use in the treatment of inflammatory conditions and as a drug delivery system make it an exciting area of research for the future.
Synthesemethoden
The synthesis of IMBT involves the reaction of 2-isopropyl-5-methylcyclohexanol with paraformaldehyde and sodium hydroxide to form a cyclic acetal. This compound is then reacted with 1H-benzotriazole in the presence of a catalyst to form the final product, IMBT. The reaction is carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
IMBT has shown promising results in various scientific research applications. In material science, it has been used as a UV absorber in the production of polymers and coatings. In the pharmaceutical industry, it has been investigated for its potential use as a drug delivery system and for its anti-inflammatory properties. IMBT has also been studied for its photoprotective properties in skin care products.
Eigenschaften
IUPAC Name |
1-[[(2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)14-9-8-13(3)10-17(14)21-11-20-16-7-5-4-6-15(16)18-19-20/h4-7,12-14,17H,8-11H2,1-3H3/t13-,14+,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBZFBJWZCYSH-RFOFMGPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylthiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2604003.png)

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2604009.png)
![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2604013.png)


![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)




